molecular formula C14H13N3O B2998393 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile CAS No. 1610688-92-0

5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile

Cat. No.: B2998393
CAS No.: 1610688-92-0
M. Wt: 239.278
InChI Key: AGJHGAJHGLQLHV-CMDGGOBGSA-N
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Description

5-[(E)-2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile ( 1610688-92-0) is a chemical compound with a molecular weight of 239.27 g/mol and the molecular formula C14H13N3O . This specialized oxazole derivative is characterized by a conjugated system featuring an (E)-configured ethenyl bridge linked to a dimethylamino group, which may influence its electronic properties and interaction with biological targets. Oxazole-based compounds are of significant interest in medicinal chemistry research. While the specific biological data for this compound is limited in the public domain, structurally similar molecules featuring substituted oxazole cores and carbonitrile functional groups are frequently investigated in early-stage drug discovery . For instance, certain triazolopyrimidine compounds have been studied for their potential in treating various disorders , and other complex molecules with dimethylaminoethyl substitutions have been explored as pharmaceutical compositions . This suggests that 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile serves as a valuable building block for researchers developing and screening novel bioactive molecules. Please Note: This product is intended for research purposes and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

IUPAC Name

5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17(2)9-8-13-12(10-15)14(16-18-13)11-6-4-3-5-7-11/h3-9H,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJHGAJHGLQLHV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile (CAS No. 1610688-92-0) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

The compound has a molecular formula of C₁₄H₁₃N₃O and a molecular weight of approximately 239.28 g/mol. Its structure comprises an oxazole ring, which is significant in various pharmacological applications.

Research indicates that compounds similar to 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile often act through the inhibition of specific enzymes or pathways involved in pathogen survival and replication. For instance, studies have shown that related compounds can inhibit dengue viral polymerase, suggesting potential antiviral properties against RNA viruses .

Antiviral Activity

One notable study explored the antiviral efficacy of structurally related compounds against dengue virus. The results demonstrated that certain analogs exhibited submicromolar activity against all four serotypes of the dengue virus, highlighting their potential as antiviral agents . While specific data on 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile remains limited, its structural similarities suggest it may possess comparable antiviral properties.

Antibacterial and Antifungal Activity

The biological evaluation of compounds within the same chemical class has shown promising antibacterial and antifungal activities. For example, other oxazole derivatives have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria as well as various fungal strains. The minimum inhibitory concentrations (MICs) for these compounds ranged from 4.69 to 22.9 µM against several bacterial species . Although specific studies on 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile are scarce, the observed trends in related compounds suggest it may also exhibit similar antimicrobial properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxazole derivatives. Modifications to the oxazole ring or substituents on the phenyl group can significantly influence potency and selectivity against target pathogens. For instance, electron-donating or withdrawing groups on the phenyl ring have been shown to enhance antibacterial activity in related compounds .

Case Studies

  • Antiviral Screening : In a high-throughput screening study, several oxazole derivatives were evaluated for their ability to inhibit dengue virus polymerase. The most potent inhibitors were identified and further characterized for their mechanism of action and efficacy in cellular models .
  • Antimicrobial Testing : A series of pyrrolidine derivatives were tested for their antibacterial properties, with several showing significant activity against E. coli and S. aureus at low MIC values. These findings underline the importance of structural modifications in enhancing biological efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Differences

The following table highlights key structural differences between the target compound and two analogs:

Compound Name Substituent at Position 3 Substituent on Ethenyl Group (Position 5) Functional Group at Position 4
5-[(E)-2-(Dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile (Target) Phenyl Dimethylamino Carbonitrile (CN)
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonate 4-Chlorophenyl Dimethylamino Ester (COOEt)
3-(2-Chloro-6-fluorophenyl)-5-[(E)-2-[(3-methoxyphenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile 2-Chloro-6-fluorophenyl 3-Methoxyphenylamino Carbonitrile (CN)
Key Observations:

Position 3 Substituents: The target compound’s phenyl group is unsubstituted, while the analog in features a 4-chlorophenyl (electron-withdrawing Cl) and the compound in has a 2-chloro-6-fluorophenyl (dual halogen substitution).

Ethenyl Group Modifications: The dimethylamino group in the target compound is a strong electron donor, enhancing conjugation across the ethenyl bridge. In contrast, the 3-methoxyphenylamino group in introduces additional resonance effects from the methoxy substituent, which may modulate solubility and intermolecular interactions.

Position 4 Functional Groups :

  • The carbonitrile group in the target compound and is electron-withdrawing, polarizing the oxazole ring and deactivating it toward electrophilic substitution. The ester group in offers hydrogen-bonding capability (via C–H⋯O interactions), which influences crystal packing .

Conformational and Crystallographic Variations

Evidence from crystallographic studies on the ethyl carbonate analog () reveals:

  • Conformational Flexibility : The ester group adopts two distinct orientations (outward or inward relative to the phenyl ring), leading to dihedral angle differences between the oxazole and phenyl rings (46.26° vs. 41.59°). This flexibility may impact solid-state properties such as melting points or solubility.
  • Intermolecular Interactions: Weak C–H⋯Cl and C–H⋯O interactions govern crystal packing, forming chains along the [001] axis.

Q & A

Q. What are the established synthetic routes for 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile, and how can reaction conditions be optimized?

The compound can be synthesized via [3+2] cycloaddition reactions, as demonstrated in analogous oxazole derivatives. A typical procedure involves reacting a substituted oxazole precursor (e.g., ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate) with Bredereck reagent under controlled heating (50°C for 2 hours). Post-reaction, the product is precipitated using hexane and recrystallized from ethanol to enhance purity . Optimization parameters include temperature control to avoid side reactions, solvent selection (polar aprotic solvents improve yield), and reaction time adjustments based on TLC monitoring.

Q. How is X-ray crystallography applied to determine the molecular structure of this compound, and what are the critical parameters in data collection?

X-ray diffraction is the gold standard for structural elucidation. Critical steps include:

  • Crystal Growth : Slow evaporation or diffusion methods (e.g., ethanol recrystallization) to obtain high-quality single crystals .
  • Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 295 K. Key parameters include θ range (2.8–26.4°), absorption correction (empirical spherical harmonics), and cell parameter refinement from >2,000 reflections .
  • Software : SHELX programs (e.g., SHELXL for refinement) are recommended for small-molecule crystallography due to robustness in handling triclinic systems (space group P1) .

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence crystallization behavior?

The crystal lattice is stabilized by weak C–H⋯O and C–H⋯Cl interactions, forming chains along specific crystallographic axes (e.g., [001] direction). These interactions dictate packing motifs and influence solubility, as seen in analogs where chloro-substituted phenyl groups enhance lattice stability via halogen bonding .

Advanced Research Questions

Q. How do conformational discrepancies in crystal structures (e.g., ester group orientation) impact the interpretation of molecular properties?

In analogs like ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate, two independent molecules (A and B) in the asymmetric unit exhibit distinct conformations:

  • Molecule A: Ester CO group oriented away from the phenyl ring (C–C–CO = 170.8°).
  • Molecule B: Ester CO group oriented toward the phenyl ring (C–C–CO = 17.9°) . Such discrepancies highlight the need for multi-conformer refinement and dynamic NMR studies to assess whether these conformers exist in solution or arise from crystal-packing forces.

Q. What strategies are recommended for refining crystallographic data when encountering extinction effects or absorption anomalies?

  • Extinction Correction : Apply the SHELXTL extinction model using the formula Fc=kFc[1+0.001xFc2λ3/sin(2θ)]1/4F_c^* = kF_c[1 + 0.001xF_c^2λ^3/\sin(2θ)]^{-1/4}, with an extinction coefficient of 0.0196 .
  • Absorption Anomalies : Use empirical corrections (e.g., SCALE3 ABSPACK) to account for μ values (0.25 mm⁻¹ for MoKα) and ensure Δρmax/min\Deltaρ_{\text{max/min}} remain within ±0.22 eÅ⁻³ .
  • Validation Tools : Cross-check residual density maps and thermal displacement parameters (ADPs) to identify overfitting .

Q. How can computational methods like DFT complement experimental data in understanding electronic properties?

Density Functional Theory (DFT) calculations can:

  • Predict electronic transitions (e.g., conjugation in the N–C=C–NMe₂ moiety) .
  • Simulate infrared/Raman spectra for comparison with experimental data.
  • Analyze charge distribution in the oxazole ring, which influences reactivity in cycloaddition reactions . Software like Gaussian or ORCA, paired with basis sets (e.g., B3LYP/6-31G*), is commonly used for such studies.

Data Contradiction Analysis

Q. How should researchers address contradictions in bond-length conjugation data between crystallographic and computational models?

For the oxazole core, crystallographic data show N–C bond lengths of 1.326–1.336 Å, indicating strong conjugation . If DFT-predicted bond lengths deviate (>0.02 Å), re-evaluate computational parameters (e.g., solvent effects, basis set limitations) or consider dynamic correlation effects missing in static crystal models.

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